molecular formula C4H4BBrO2S B13931284 2-Bromothiophene-3-boronic acid CAS No. 1315339-49-1

2-Bromothiophene-3-boronic acid

Cat. No.: B13931284
CAS No.: 1315339-49-1
M. Wt: 206.86 g/mol
InChI Key: XMWRXAXBGLEFQQ-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both bromine and boronic acid functional groups makes this compound highly versatile in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Bromothiophene-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of thiophene, dichloroethane, and hydrobromic acid, followed by the addition of hydrogen peroxide at controlled temperatures. The reaction is monitored until the desired purity is achieved .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiophene-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromothiophene-3-boronic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

  • Thiophene-2-boronic acid
  • 3-Bromothiophene-2-boronic acid
  • Thiophene-3-boronic acid

Comparison: 2-Bromothiophene-3-boronic acid is unique due to the presence of both bromine and boronic acid functional groups at specific positions on the thiophene ring. This unique structure allows for selective reactions and makes it a valuable reagent in organic synthesis .

Properties

CAS No.

1315339-49-1

Molecular Formula

C4H4BBrO2S

Molecular Weight

206.86 g/mol

IUPAC Name

(2-bromothiophen-3-yl)boronic acid

InChI

InChI=1S/C4H4BBrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H

InChI Key

XMWRXAXBGLEFQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC=C1)Br)(O)O

Origin of Product

United States

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